3-Phenoxypyridine-2-carboxylic acid

Description

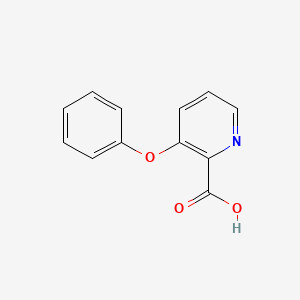

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQCJIMAXSKLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Role of 3-Phenoxypyridine-2-carboxylic Acid in HIF-PH Inhibitor Research

The following technical guide details the role of 3-Phenoxypyridine-2-carboxylic acid within the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor research. This analysis positions the molecule not merely as a standalone drug, but as a critical structural scaffold and Structure-Activity Relationship (SAR) probe used to define the pharmacophore requirements for next-generation anemia therapeutics.

Executive Summary

The development of small-molecule inhibitors for HIF Prolyl Hydroxylase Domain (PHD) enzymes has revolutionized the treatment of renal anemia. Compounds such as Vadadustat , Roxadustat , and Daprodustat function by mimicking 2-oxoglutarate (2-OG), the obligate co-substrate for PHDs.

This compound (CAS: 103877-89-0) represents a significant structural motif in this domain.[1] While often overshadowed by its 3-hydroxy counterparts (e.g., Vadadustat), the 3-phenoxy variant serves as a pivotal SAR probe and synthetic intermediate . Its study helps delineate the steric and electronic boundaries of the PHD active site, specifically probing the tolerance of the iron-chelating pocket and the hydrophobic sub-pockets required for high-affinity binding.

This guide explores the mechanistic significance, synthetic pathways, and experimental utility of this scaffold in drug discovery.

Mechanistic Foundation: The HIF-PH Axis

To understand the utility of this compound, one must first master the enzymatic machinery it targets.

The Oxygen Sensing Pathway

Under normoxia, HIF-α subunits are hydroxylated at specific proline residues (Pro402/Pro564 in HIF-1α) by PHD enzymes. This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex, leading to proteasomal degradation.

Inhibitors block this process, stabilizing HIF-α, which then dimerizes with HIF-β to transcribe erythropoietic genes (e.g., EPO).

The Pharmacophore: 2-Oxoglutarate Mimicry

PHD enzymes contain a non-heme iron (Fe²⁺) center coordinated by a "2-His-1-Carboxylate" facial triad. The natural co-substrate, 2-OG, binds this iron in a bidentate manner using its 1-carboxylate and 2-keto groups.

Effective inhibitors, including pyridine-2-carboxylic acid derivatives, replicate this chelation:

-

Nitrogen Atom (Pyridine): Coordinates Fe²⁺.

-

2-Carboxylate: Coordinates Fe²⁺ and forms a salt bridge with Arg383.

-

3-Substituent: Crucial for potency. In Vadadustat , a 3-hydroxyl group provides an additional chelating oxygen. In This compound , the bulky phenoxy group probes the "gatekeeper" region of the active site.

Figure 1: Mechanism of Action for HIF-PH Inhibitors. The diagram illustrates how competitive inhibition of the PHD enzyme prevents HIF-α degradation, leading to EPO transcription.

Chemical Biology of the Scaffold

The This compound moiety (Structure: Pyridine ring, 2-COOH, 3-O-Phenyl) offers unique insights into the binding pocket compared to the standard 3-hydroxy scaffold.

Structural Comparison & SAR

| Feature | 3-Hydroxypyridine-2-carboxylic Acid (Vadadustat Core) | This compound (Probe/Scaffold) |

| Chelation Mode | Tridentate/Bidentate: The 3-OH, Ring N, and 2-COOH form a tight complex with Fe²⁺. | Bidentate: The bulky 3-phenoxy group sterically hinders the 3-position oxygen from coordinating effectively. |

| Steric Profile | Compact; fits deeply into the active site. | Bulky; the phenyl ring projects into the solvent-exposed region or a hydrophobic sub-pocket. |

| Role in Research | Active Pharmacophore: Essential for high potency (IC50 < 100 nM). | SAR Probe / Negative Control: Used to verify the necessity of the 3-OH for maximal potency or to explore hydrophobic extensions. |

| Lipophilicity | Moderate (Polar OH group). | High (Lipophilic Phenoxy group); improves membrane permeability. |

The "Phenoxy" Effect

In drug design, replacing a hydroxyl with a phenoxy group (etherification) is a classic strategy to:

-

Block Metabolism: Prevents glucuronidation of the -OH.

-

Probe Hydrophobic Pockets: The PHD2 active site has a hydrophobic channel that accommodates the distal part of 2-OG analogs. While Roxadustat utilizes a phenoxy group at the 7-position of an isoquinoline to engage this pocket, a 3-phenoxy on a pyridine core tests the tolerance of the region immediately adjacent to the iron center.

Key Insight: Research suggests that while the 3-phenoxypyridine core is less potent than the 3-hydroxy core due to weaker iron chelation, it serves as a vital template for designing "antecedent" inhibitors or prodrugs that may be metabolized or cleaved to release the active chelator.

Synthetic Protocols

The synthesis of this compound requires precise control of regiochemistry. The following protocol is a standard method adapted for research-grade production.

Synthesis Workflow

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis. Starting Material: 3-chloropicolinonitrile or 3-fluoropicolinonitrile.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 3-Chloro-2-cyanopyridine (CAS: 38180-46-0).

-

Nucleophile: Phenol (1.2 eq).

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH) for lower reactivity substrates.

-

Solvent: DMF or DMSO (Anhydrous).

-

Temperature: 80–120°C.

-

-

Procedure (SNAr):

-

Dissolve phenol in DMF and treat with base to generate the phenoxide anion.

-

Add 3-chloro-2-cyanopyridine dropwise.

-

Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LC-MS for the formation of 3-phenoxypicolinonitrile .

-

Note: The electron-withdrawing cyano group at C2 activates the C3-chloro position for substitution.

-

-

Hydrolysis (Nitrile to Acid):

-

Suspend the intermediate nitrile in 6M NaOH (aq).

-

Reflux at 100°C for 12 hours.

-

Cool to 0°C and acidify with HCl to pH 3.0.

-

The product, This compound , precipitates as a white/off-white solid.

-

-

Purification:

-

Recrystallization from Ethanol/Water or purification via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Figure 2: Synthetic route for this compound.

Experimental Validation: HIF-PH Inhibition Assay

To validate the role of this molecule, researchers must assess its inhibitory potential against PHD2 (the primary isoform regulating EPO).

TR-FRET Binding Assay Protocol

This assay measures the displacement of a fluorescent HIF-1α peptide probe from the PHD2 active site.

Reagents:

-

Recombinant GST-tagged PHD2 catalytic domain.

-

Biotinylated HIF-1α peptide (residues 556–574).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-APC (Acceptor).

-

Test Compound: this compound (dissolved in DMSO).

Protocol:

-

Preparation: Dilute test compound in Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 100 µM 2-OG, 10 µM FeSO₄).

-

Incubation: Mix 5 nM GST-PHD2 with varying concentrations of the test compound (0.1 nM to 100 µM) in a 384-well plate. Incubate for 15 mins at RT.

-

Probe Addition: Add 10 nM Biotin-HIF-1α peptide. Incubate for 30 mins.

-

Detection: Add Eu-anti-GST and Streptavidin-APC. Incubate for 60 mins.

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Expected Result:

-

This compound: Likely shows micromolar (µM) potency (weak inhibition) due to steric clash/loss of 3-OH chelation.

-

Control (Vadadustat/2-OG): Shows nanomolar (nM) potency.

-

Interpretation: This confirms the structural stringency of the iron-binding pocket.

Conclusion and Future Outlook

This compound serves as a vital tool in the medicinal chemist's arsenal.[2] While not a frontline drug itself, its structure helps map the "negative space" of the PHD2 active site. By understanding why the 3-phenoxy substitution alters potency compared to the 3-hydroxy pharmacophore, researchers can fine-tune the lipophilicity and metabolic stability of next-generation HIF-PH inhibitors.

Future research focuses on using this scaffold to develop dual-action inhibitors that target both PHD and Factor Inhibiting HIF (FIH), or as a linker strategy for PROTACs (Proteolysis Targeting Chimeras) designed to degrade PHD enzymes entirely.

References

-

Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

-

Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond. Nature Reviews Nephrology, 12(3), 157-168. Link

-

Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

-

Akebia Therapeutics. (2014). Vadadustat (AKB-6548) Structure and Mechanism. Link

-

PubChem. (2024). This compound (Compound Summary). Link

-

Yeh, T. L., et al. (2017). Molecular characterization of the PHD2 binding site for HIF-1α and inhibitors. Scientific Reports, 7, 1-12. Link

Sources

Structural Elucidation Protocol: 3-Phenoxypyridine-2-carboxylic Acid

Executive Summary

This technical guide outlines the protocol for the solid-state structural analysis of 3-Phenoxypyridine-2-carboxylic acid , a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Unlike its precursor, 3-hydroxypicolinic acid, which stabilizes via strong intramolecular hydrogen bonding, the 3-phenoxy derivative introduces a hydrophobic ether linkage that significantly alters its conformational landscape and binding kinetics.

This document provides a self-validating workflow for researchers to:

-

Synthesize and Crystallize the compound using specific solvent systems.

-

Determine the Protonation State (Neutral vs. Zwitterionic) using bond-geometry forensics.

-

Map the Pharmacophore relative to the HIF-PH active site requirements.

Chemical Context & Significance

The HIF-PH Pharmacophore

This compound serves as a bidentate ligand mimic for 2-oxoglutarate (2-OG), the natural co-substrate of HIF prolyl hydroxylase domains (PHDs). In medicinal chemistry, the pyridine nitrogen and the carboxylic acid moiety chelate the active site Fe(II) ion, while the 3-phenoxy group is designed to occupy the hydrophobic sub-pocket, displacing water and increasing binding affinity.

Structural Divergence from Precursors

Comparison with 3-hydroxypyridine-2-carboxylic acid (3-HPA) reveals a critical structural shift:

-

3-HPA: Exists often as a zwitterion in the solid state, stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the carboxylate oxygen [1].

-

3-Phenoxy Derivative: The replacement of the hydroxyl proton with a phenyl ring removes the intramolecular H-bond donor. This forces the molecule to adopt a conformation dictated by steric repulsion and ether linkage flexibility (

torsion), which must be resolved via X-ray diffraction (XRD).

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

The amphoteric nature of pyridine-2-carboxylic acids requires careful pH control during crystallization to avoid obtaining salt forms (e.g., hydrochloride or sodium salts) instead of the free acid or zwitterion.

Recommended Protocol:

-

Solvent System: Dissolve 50 mg of the compound in a minimum volume of hot Ethanol/Water (9:1 v/v). The presence of water aids in the formation of zwitterionic lattices if energetically favorable.

-

Method: Slow evaporation at room temperature (298 K) in a vibration-free environment.

-

Alternative (Vapor Diffusion): Dissolve in Methanol (inner vial) and diffuse against Diethyl Ether (outer vial) to encourage the precipitation of the neutral form.

Data Collection Parameters[1]

-

Radiation Source: Mo K

( -

Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the rotation of the phenoxy ring, allowing for precise determination of the ether torsion angle.

-

Resolution: Aim for

Å resolution or better to resolve hydrogen atom positions on the carboxylic acid or pyridine nitrogen.

Structural Elucidation & Analysis Logic

Workflow Visualization

The following diagram illustrates the logical flow for determining the crystal structure and protonation state.

Caption: Workflow for structural determination and protonation state assignment of this compound.

Distinguishing Neutral vs. Zwitterionic Forms

A critical aspect of the analysis is determining if the proton resides on the carboxylic acid (Neutral) or the pyridine nitrogen (Zwitterion). This is not always obvious from electron density maps alone. Use the following geometric indicators [2]:

| Geometric Parameter | Neutral Form (COOH...N) | Zwitterionic Form (COO-...NH+) |

| C-N-C Bond Angle | ||

| C-O Bond Lengths | Distinct: C=O (~1.21 Å) & C-OH (~1.30 Å) | Similar: Delocalized (~1.25 Å) |

| Packing Motif | Head-to-Head Dimers (COOH...HOOC) | Head-to-Tail Chains (NH+...COO-) |

Conformational Analysis of the Ether Linkage

The efficacy of this molecule as a drug scaffold depends on the orientation of the phenoxy group.

-

Torsion Angle (

): Measure the -

Expectation: Unlike the planar 3-HPA, the 3-phenoxy derivative will likely exhibit a significant twist (approx. 60-90°) to minimize steric clash between the phenyl ring and the carboxylate group. This "twisted" conformation is often the bioactive pose required to fit the HIF-PH hydrophobic pocket.

Pharmaceutical Implications[2][3][4][5]

Polymorphism Potential

The flexibility of the ether linkage makes this compound prone to conformational polymorphism .

-

Action Item: If the R-factor is high (>5%) or differential scanning calorimetry (DSC) shows minor endotherms before melting, screen for polymorphs using Powder X-Ray Diffraction (PXRD). Different conformers may have vastly different solubility profiles.

Interaction Network

In the crystal lattice, look for

References

-

Crystal structure of 3-hydroxypyridinium-2-carboxylate. Source: Cambridge Crystallographic Data Centre (CCDC 841220). URL:[Link]

-

Evidence for single-minimum potentials for intramolecular hydrogen bonds of substituted picolinic acid N-oxides. Source: Journal of Molecular Structure. URL:[Link]

-

Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

-

PubChem Entry: this compound. Source: National Library of Medicine. URL:[Link]

Electronic Properties of Pyridine-2-Carboxylic Acid Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the electronic properties of pyridine-2-carboxylic acid (picolinic acid) and its substituted derivatives. It is designed for researchers in medicinal chemistry and coordination chemistry, focusing on how substituent effects modulate acidity, chelation stability, and electronic transitions.

Introduction: The Scaffold's Significance

Pyridine-2-carboxylic acid (picolinic acid) is a privileged scaffold in drug discovery and catalysis. Its utility stems from its ability to function as a bidentate (

The electronic environment of the pyridine ring—modulated by substituents at positions 3, 4, 5, and 6—directly dictates:

-

Acidity (pKa): Determining the protonation state at physiological pH.

-

Chelation Stability (log

): Influencing the thermodynamic affinity for metal ions. -

Frontier Molecular Orbitals (HOMO-LUMO): Governing electrophilicity and redox potential.

Electronic Structure & Acid-Base Behavior

Zwitterionic Character

Unlike simple carboxylic acids, picolinic acid exists in a zwitterionic equilibrium in solution. The proximity of the basic pyridine nitrogen to the acidic carboxyl group facilitates intramolecular proton transfer.

-

Cationic Form (

): Protonated at both N and COO -

Neutral/Zwitterionic Form (

): Proton is shared or transferred between N and COO -

Anionic Form (

): Fully deprotonated species (active chelator).

Substituent Effects (Hammett Correlations)

Substituents affect the electron density of the pyridine ring via inductive (

-

Electron-Withdrawing Groups (EWGs): (e.g., -NO

, -Cl, -CF -

Electron-Donating Groups (EDGs): (e.g., -CH

, -NH

Position Specificity:

-

Ortho (3, 6-position): Steric hindrance and direct field effects dominate. Substituents at C6 often disrupt planarity and metal binding (the "ortho effect").

-

Para (4-position): Electronic effects are transmitted most efficiently via resonance.

Data Presentation: Physicochemical Parameters

The following table summarizes experimental and calculated electronic parameters for key derivatives. Note the trend: EWGs lower the pKa

Table 1: Electronic Parameters of Substituted Picolinic Acids

| Derivative (Substituent) | Position | pKa | pKa | Electronic Effect | |

| Picolinic Acid (H) | - | 0.00 | 1.01 | 5.23 | Reference Standard |

| 3-Methyl | 3 (ortho) | -0.07 | 1.05 | 5.68 | Weak EDG, Steric clash possible |

| 4-Methyl | 4 (para) | -0.17 | 1.03 | 5.98 | EDG, Increases N-basicity |

| 5-Methyl | 5 (meta) | -0.07 | 1.08 | 5.52 | Weak EDG |

| 6-Methyl | 6 (ortho) | - | 0.95 | 5.46 | Steric hindrance at N-site |

| 4-Chloro | 4 (para) | +0.23 | 0.85 | 3.27 | EWG, Decreases N-basicity |

| 5-Chloro | 5 (meta) | +0.37 | 0.90 | 3.41 | EWG, Inductive withdrawal |

| 4-Nitro | 4 (para) | +0.78 | < 0.5 | 1.85 | Strong EWG, drastically lowers pKa |

| 4-Amino | 4 (para) | -0.66 | 1.30 | 7.15 | Strong EDG, high N-basicity |

- values approximated from benzoic acid series for comparison.

-

** pKa values refer to aqueous solution at 25°C. pKa

is carboxyl deprotonation; pKa - Predicted values (ACD/Labs) often cited in vendor data; reflect significant acidification of the pyridinium.

-

Estimated based on Hammett

Coordination Chemistry & Chelation Logic

The electronic density on the nitrogen atom (Lewis base) is the primary driver for the stability of metal complexes.

Stability Constants (log )

The stability of the Metal-Ligand complex (

-

Relationship:

-

Implication: 4-Amino derivatives (high pKa) form tighter complexes with Zn

than 4-Nitro derivatives. However, at physiological pH (7.4), highly basic ligands may remain protonated, competing with the metal for the binding site.

Chelation Mode Visualization

The following diagram illustrates the N,O-bidentate binding mode and the vector of electronic influence from the 4-position.

Figure 1: Bidentate coordination mode of picolinate. Substituents at C4 modulate N-donor strength via the ring

Frontier Molecular Orbitals (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal how substituents alter the HOMO-LUMO gap (

-

HOMO Location: Predominantly on the pyridine ring and carboxylic oxygen (lone pairs).

-

LUMO Location: Delocalized over the pyridine

-system. -

Trend:

-

4-Nitro (EWG): Stabilizes the LUMO significantly

Smaller -

4-Amino (EDG): Destabilizes the HOMO

Moderate

-

Table 2: DFT-Calculated Electronic Descriptors (B3LYP/6-31G*)

| Derivative | HOMO (eV) | LUMO (eV) | Gap ( | Reactivity Profile |

| Unsubstituted | -6.95 | -1.85 | 5.10 | Moderate Stability |

| 4-Nitro | -7.80 | -3.90 | 3.90 | High Electrophilicity |

| 4-Amino | -5.60 | -1.20 | 4.40 | High Nucleophilicity |

Experimental Protocols

Determination of Acid Dissociation Constants (pKa)

Objective: Accurately determine pKa

Protocol:

-

Preparation: Dissolve

M of the picolinic acid derivative in degassed, double-distilled water. -

Ionic Strength Control: Adjust ionic strength (

) to 0.1 M using KNO -

Titration:

-

Acidify the solution with HClO

to pH ~1.5 (ensure full protonation). -

Titrate with standardized carbonate-free NaOH (0.1 M) under N

atmosphere at 25°C. -

Record pH vs. volume of base added.

-

-

Data Analysis: Use non-linear least squares fitting (e.g., HYPERQUAD or SUPERQUAD software) to solve the mass balance equations for

and

Synthesis of 4-Chloropicolinic Acid (Intermediate for Derivatives)

Objective: Convert picolinic acid to the 4-chloro derivative via thionyl chloride activation (a common precursor for 4-substituted libraries).

-

Reagents: Picolinic acid (1 eq), NaBr (2 eq), SOCl

(excess). -

Procedure: Suspend picolinic acid and NaBr in SOCl

. Heat to mild reflux for 20 hours. -

Observation: Reaction mixture shifts from dark green to deep red.

-

Workup: Remove excess SOCl

in vacuo. Hydrolyze the intermediate acid chloride carefully with ice water. -

Purification: Recrystallize from ethanol/water.

-

Validation:

H NMR (DMSO-d

References

-

Substituent Effects on Pyridine Acidity

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. Journal of the Chemical Society B. Link

-

-

Stability Constants of Metal Complexes

-

Stability Constants of the Ternary Complexes of Copper(II) with Dipicolinic Acid and Amino Acids. Asian Journal of Chemistry. Link

-

-

DFT Studies on Picolinic Acid Derivatives

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry. Link

-

-

Synthesis of Halogenated Derivatives

-

4-Chloropyridine-2-carboxylic acid Synthesis & Properties. ChemicalBook. Link

-

-

pKa Data Compilation

-

IUPAC Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC/NIST. Link

-

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-Phenoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-phenoxypyridine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. Two primary, industrially viable synthetic strategies are presented: a classical Ullmann-type C-O coupling and a modern Buchwald-Hartwig O-arylation. The protocols are designed with scalability, efficiency, and robustness in mind, addressing critical process parameters, potential challenges, and analytical validation. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently produce this important intermediate on a laboratory and pilot-plant scale.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development programs. This application note details two reliable and scalable synthetic routes, providing step-by-step protocols and insights into the chemical principles underpinning each approach.

Synthetic Strategies Overview

Two principal retrosynthetic pathways have been identified as most amenable to the scalable production of this compound. Both strategies rely on the formation of a diaryl ether bond, a key transformation in organic synthesis.

-

Route A: Ullmann-type C-O Coupling. This classical approach involves the copper-catalyzed coupling of a 3-halopyridine-2-carboxylate with phenol. This method is cost-effective and well-established in industrial settings.

-

Route B: Buchwald-Hartwig O-Arylation. A more modern alternative, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions and often higher yields with a broader substrate scope.

The selection of the optimal route will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility. Both routes necessitate the protection of the carboxylic acid functionality as an ester to prevent undesirable side reactions, followed by a final hydrolysis step.

Amide bond formation using 3-Phenoxypyridine-2-carboxylic acid

Application Note: High-Efficiency Amide Bond Formation using 3-Phenoxypyridine-2-carboxylic Acid

Executive Summary

This compound represents a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs of Vadadustat and Roxadustat). However, the chemical ligation of this moiety presents a "perfect storm" of synthetic challenges: ortho-steric hindrance imposed by the bulky 3-phenoxy group and electronic deactivation characteristic of the electron-deficient pyridine ring.

This guide provides three validated protocols to overcome these barriers, moving beyond standard EDC/NHS coupling to advanced methodologies utilizing T3P® (Propylphosphonic anhydride) and HATU , ensuring high yields and suppression of decarboxylative side reactions.

Chemical Analysis & Mechanistic Challenges

Before initiating synthesis, researchers must understand the specific reactivity profile of the substrate.

The "Ortho-Effect" & Nucleophilic Trajectory

The 3-phenoxy group creates a significant steric wall adjacent to the C2-carbonyl carbon. According to the Bürgi-Dunitz trajectory, the incoming amine nucleophile must attack the carbonyl at an angle of ~107°. The 3-phenoxy ether oxygen and its associated phenyl ring physically obstruct this path, significantly reducing the rate of attack (

Electronic Deactivation & Decarboxylation Risk

-

Low Electrophilicity: The pyridine ring pulls electron density, but the 3-phenoxy group (electron-donating by resonance, withdrawing by induction) modulates this. The net effect is a carboxylic acid that is less reactive than standard benzoic acids.

-

Thermal Instability: Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation, forming 3-phenoxypyridine. This is accelerated by high temperatures (>80°C) and highly acidic conditions. Protocol design must prioritize mild temperatures.

Decision Framework: Choosing the Right Protocol

Use the following logic to select the optimal method for your specific amine partner.

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine nucleophilicity and scale.

Detailed Experimental Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scale-up, aliphatic amines, and avoiding epimerization. Mechanism: T3P acts as a cyclic anhydride precursor, activating the acid with low toxicity byproducts (water-soluble phosphonates). It is exceptionally effective for pyridine-2-carboxylic acids as it minimizes decarboxylation.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).

-

Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

-

Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes. Note: T3P is viscous; weigh it by mass for accuracy.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check LCMS for the consumption of the acid (M+H).

-

-

Workup (The "T3P Advantage"):

-

Add water (10 mL). Separate phases.

-

Wash organic layer with 0.5 M HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid), then brine.

-

Note: The T3P byproducts are water-soluble and are removed in the aqueous wash.

-

-

Isolation: Dry over Na2SO4, filter, and concentrate.

Protocol B: HATU/HOAt High-Potency Coupling

Best for: Discovery scale, electron-deficient amines (e.g., aminopyrazoles, anilines). Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the coupling reagent provides an intramolecular base effect (anchimeric assistance) that accelerates the reaction, crucial for overcoming the 3-phenoxy steric wall.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the acid (1.0 mmol) in DMF (3 mL) at room temperature. Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 10 minutes.

-

Visual Check: Solution often turns yellow/orange. This forms the activated ester species in situ.

-

-

Addition: Add the amine (1.2 mmol) and the remaining DIPEA (2.0 mmol).

-

Reaction: Stir at Room Temperature for 12–18 hours.

-

Tip: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 50°C to avoid decarboxylation.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with LiCl solution (5%) (3x) to remove DMF effectively.

-

Wash with sat. NaHCO3 and brine.

-

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Extremely difficult amines where HATU fails. Mechanism: Standard SOCl2 or Oxalyl Chloride generates HCl, which can protonate the pyridine ring and accelerate decarboxylation or induce side reactions. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .

Reagents:

-

This compound (1.0 equiv)

-

Ghosez's Reagent (1.2 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Acid Chloride Formation: In a dried flask under Nitrogen, dissolve the acid (1.0 mmol) in DCM (5 mL). Add Ghosez's Reagent (1.2 mmol) dropwise at 0°C.

-

Stir: Allow to warm to RT and stir for 1 hour.

-

Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.

-

-

Coupling: Cool back to 0°C. Add a solution of the Amine (1.1 mmol) and TEA (2.0 mmol) in DCM slowly.

-

Reaction: Stir at RT for 2 hours.

-

Workup: Standard aqueous workup (Water/DCM extraction).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance of 3-phenoxy group. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (50°C, 30 min) with HATU. |

| Decarboxylation | Reaction temperature too high (>60°C). | Keep temp <40°C. Avoid strong mineral acids. Use T3P (Protocol A). |

| Racemization | Over-activation (if amine is chiral). | Use T3P in EtOAc/Pyridine (lowest epimerization rate). |

| Poor Solubility | Pyridine core is lipophilic but acid is polar. | Use DMF/DCM (1:1) mixtures. For workup, use 5% LiCl to wash away DMF. |

Structural Visualization: Reaction Workflow

The following diagram illustrates the critical pathway and potential pitfalls (Decarboxylation) when activating this compound.

Figure 2: Reaction pathway showing the competition between successful amide formation and the thermal decarboxylation side reaction.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Patterson, A. W., et al. (2021).[3] Optimization of a Picolinic Acid Scaffold for HIF Prolyl Hydroxylase Inhibition. Journal of Medicinal Chemistry. (Contextual reference for HIF-PH inhibitor chemistry).

- Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition, 18(11). (Basis for Protocol C).

- Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent. Organic Process Research & Development.

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for this compound and coupling reagents before use.

Sources

Application Note: Optimization of Nucleophilic Substitution in Phenoxypyridine Synthesis

Abstract

Phenoxypyridines are privileged pharmacophores found in numerous kinase inhibitors (e.g., Sorafenib) and agrochemicals. Their synthesis via Nucleophilic Aromatic Substitution (

Mechanistic Foundation & Critical Parameters

To optimize the reaction, one must control the rate-determining step (RDS). In activated

The "Element Effect" and Leaving Group Selection

Contrary to aliphatic

-

Causality: The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate (transition state), lowering the activation energy for the nucleophilic attack.

-

Application: If a reaction with a chloropyridine is sluggish (>12h at 100°C), switching to a fluoropyridine often accelerates the rate by 10–100x.

Regioselectivity Rules

The position of the leaving group relative to the pyridine nitrogen is binary:

-

Activated (2- and 4- positions): The nitrogen atom can accept the negative charge via resonance, stabilizing the intermediate.

-

Deactivated (3- position): The negative charge cannot be delocalized onto the nitrogen; these substrates require metal catalysis (Ullmann/Buchwald) rather than

.

The "Cesium Effect" in Base Selection

While

-

Solubility: Cesium salts are significantly more soluble in organic solvents (DMSO, DMF) than potassium salts.

-

"Naked" Anion: The large ionic radius of

results in a "soft" cation that forms loose ion pairs with the phenoxide, leaving the nucleophile "naked" and more reactive.[4]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathways and the decision logic for optimizing conditions.

Caption: Decision matrix for phenoxypyridine synthesis. Note the divergence at the 3-position requiring metal catalysis.

Experimental Protocols

Protocol A: High-Performance Thermal Method (Cesium/DMSO)

Best for: Sterically encumbered phenols or deactivated chloropyridines.

Safety Warning: Do NOT use Sodium Hydride (NaH) in DMF/DMAc on scale. This combination can undergo a runaway exotherm (induction period followed by explosion). Use Carbonates.[4][5][6][7][8][9]

-

Stoichiometry:

-

Halopyridine (1.0 equiv)

-

Phenol (1.1 equiv)[8]

- (1.5 – 2.0 equiv)

-

Solvent: Anhydrous DMSO (

concentration relative to pyridine).

-

-

Procedure:

-

Charge a reaction vial with the phenol and

. -

Add DMSO and stir at RT for 15 mins to allow initial deprotonation (formation of phenoxide).

-

Add the halopyridine.[7]

-

Heat to 80–100°C . Monitor by LCMS.

-

Note: Chloropyridines may require 120°C; Fluoropyridines usually react at 60–80°C.

-

-

Workup (Critical):

-

DMSO is difficult to remove by evaporation.

-

Method: Dilute reaction mixture with EtOAc. Wash 3x with water (to remove DMSO) and 1x with brine. Dry over

.

-

Protocol B: Green/Rapid Microwave Method (Cyrene™)

Best for: Library synthesis, medicinal chemistry, and environmental compliance.

-

Rationale: Cyrene™ (dihydrolevoglucosenone) is a cellulose-derived alternative to NMP/DMF with high polarity but without the reproductive toxicity.[10]

-

Stoichiometry:

-

Fluoropyridine (1.0 equiv)

-

Phenol (1.0 equiv)[6]

- (2.0 equiv) - Cesium is less critical here due to high temps.

-

Solvent: Cyrene™ (

).

-

-

Procedure:

-

Combine all reagents in a microwave vial.

-

Irradiate at 150°C for 15–20 minutes .

-

-

Workup:

-

Add water directly to the reaction vial.

-

Cyrene is water-soluble; the product often precipitates out. Filter and wash with water.

-

Optimization & Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No Reaction (Recovered SM) | Substrate is 3-substituted (deactivated). | Switch to Buchwald-Hartwig ( |

| Slow Conversion (<50%) | Poor leaving group or low nucleophilicity. | 1. Switch Cl |

| Hydrolysis (Pyridone formation) | Wet solvent (OH- competes with Phenoxide). | Dry solvent over molecular sieves. Increase phenol equivalents to 1.5x. |

| Black/Tar formation | Temperature too high; oxidation of phenol. | Degas solvent ( |

Comparative Data: Solvent & Base Effects[7][9][11]

The following data summarizes typical yields for the coupling of 4-chloropyridine with 4-fluorophenol (difficult substrate).

| Entry | Base (2.0 eq) | Solvent | Temp/Time | Yield (%) | Notes |

| 1 | DMF | 100°C / 12h | 55% | Standard conditions. | |

| 2 | DMF | 100°C / 6h | 88% | Cesium Effect: Faster rate, cleaner profile. | |

| 3 | DMSO | 100°C / 8h | 72% | DMSO is faster than DMF but harder workup. | |

| 4 | Cyrene™ | 150°C / 20min (MW) | 64% | Green method; moderate yield but very fast. | |

| 5 | NaH | DMF | 100°C | -- | Hazardous. Not recommended for scale-up. |

References

-

Mechanism & Element Effect

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains the F > Cl > Br > I order in ).

-

Chemical Science, 2022 , 13, 12114-12124. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution".

-

The "Cesium Effect"

-

Synlett, 2002 , 12, 1995-1997.[4] "Cesium Carbonate as a Base for

of Halopyridines". -

Flessner, T.; Dorsch, D. "Cesium Carbonate." Encyclopedia of Reagents for Organic Synthesis.

-

-

Green Solvents (Cyrene)

- ChemSusChem, 2020, 13, 1-9.

-

Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014 , 50, 9650-9652.

-

Safety (NaH/DMF Hazards)

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. gctlc.org [gctlc.org]

- 6. Cesium Carbonate [commonorganicchemistry.com]

- 7. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 12. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 3-Phenoxypyridine-2-carbonitrile

Welcome to the technical support center for the hydrolysis of 3-phenoxypyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve a high yield of the desired product, 3-phenoxypyridine-2-carboxamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of 3-phenoxypyridine-2-carbonitrile.

Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix this?

Low conversion is a common issue in nitrile hydrolysis and can often be traced back to suboptimal reaction conditions. The key is to ensure that the electrophilicity of the nitrile carbon is sufficiently enhanced for the nucleophilic attack by water.[1][2]

Potential Causes and Solutions:

-

Insufficient Catalyst Activity:

-

Acid Catalysis: In acid-catalyzed hydrolysis, the nitrile nitrogen must be protonated to activate the carbon-nitrogen triple bond for nucleophilic attack by water.[1][2] If you are using a weak acid, it may not be strong enough to achieve significant protonation.

-

Solution: Switch to a stronger acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3] Ensure that the acid is used in sufficient concentration.

-

-

Base Catalysis: In base-catalyzed hydrolysis, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[1] If you are using a weak base, the concentration of hydroxide ions may be too low.

-

Solution: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

-

-

Inadequate Temperature:

-

Hydrolysis of nitriles often requires heating to overcome the activation energy barrier.[3] Room temperature reactions are typically very slow and may not proceed to a significant extent.

-

-

Short Reaction Time:

-

Nitrile hydrolysis can be a slow process, and insufficient reaction time will naturally lead to low conversion.

-

Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. Reaction times can range from a few hours to over 24 hours depending on the substrate and conditions.[5][6]

-

-

-

Poor Solubility:

-

If the 3-phenoxypyridine-2-carbonitrile is not sufficiently soluble in the reaction medium, the reaction will be slow. This is particularly relevant for hydrolysis in purely aqueous solutions where organic nitriles may have limited solubility.[6]

-

Solution: Employ a co-solvent system to improve solubility. Mixtures of water with alcohols (e.g., ethanol, isopropanol) or other polar aprotic solvents can be effective.

-

-

Q2: My main product is the carboxylic acid (3-phenoxypyridine-2-carboxylic acid) instead of the desired amide. How can I prevent this over-hydrolysis?

This is a classic selectivity challenge in nitrile hydrolysis. The desired amide is an intermediate in the hydrolysis pathway to the carboxylic acid.[2][4][7] The reaction conditions that favor the initial hydrolysis to the amide also tend to promote the subsequent hydrolysis of the amide.

Key Control Strategies:

-

Milder Reaction Conditions: Harsh conditions, such as high temperatures, prolonged reaction times, and high concentrations of strong acids or bases, will drive the reaction towards the more thermodynamically stable carboxylic acid.[8]

-

Solution: Reduce the reaction temperature and shorten the reaction time. Careful monitoring is crucial to stop the reaction once the amide is formed and before significant over-hydrolysis occurs. Some sources suggest that milder conditions, such as using HCl at 40°C, can favor the formation of the amide.[2][8]

-

-

Controlled Stoichiometry of Reagents:

-

Using a large excess of water and catalyst can push the equilibrium towards the final carboxylic acid product.

-

Solution: While challenging, using a stoichiometric amount of water in an organic solvent can sometimes help to stop the reaction at the amide stage. However, this is often difficult to control.

-

-

-

Alternative Reagents:

-

Specific reagents have been developed for the selective conversion of nitriles to amides.

-

Q3: I am observing significant formation of side products and my final product is impure. What could be the cause?

The formation of byproducts can be due to the degradation of the starting material or product under the reaction conditions, or due to competing reaction pathways.

Potential Side Reactions and Solutions:

-

Ether Cleavage: The phenoxy group in your molecule is an ether linkage. Under strong acidic conditions (particularly with hydrohalic acids like HBr or HI, and to a lesser extent HCl at high temperatures), this ether bond could potentially be cleaved, leading to the formation of phenol and 3-hydroxy-pyridine-2-carbonitrile derivatives.

-

Solution: Opt for basic hydrolysis conditions or use sulfuric acid instead of hydrochloric acid if you suspect ether cleavage. If acid catalysis is necessary, use the mildest effective conditions (lower temperature and shorter reaction time).

-

-

Decomposition: Heterocyclic compounds can sometimes be unstable under harsh heating in strong acid or base.

-

Solution: Again, using milder conditions is key. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

-

Purification Strategy:

-

If side products are unavoidable, a robust purification strategy is essential.

-

Solution: After the reaction work-up, consider recrystallization to purify the solid product. If the impurities are difficult to remove by recrystallization, column chromatography on silica gel is a powerful alternative.

-

-

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for the hydrolysis of 3-phenoxypyridine-2-carbonitrile to the amide?

For a starting point, a basic hydrolysis using sodium hydroxide in an aqueous alcohol mixture is a reliable choice. This often provides a good balance between reaction rate and selectivity.

General Protocol for Basic Hydrolysis:

-

Dissolve 3-phenoxypyridine-2-carbonitrile in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add 1.5 to 2.0 equivalents of sodium hydroxide.

-

Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate, and purify the crude product by recrystallization or column chromatography.

Acidic vs. Basic Hydrolysis: Which is the better method?

The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and the desired outcome.[3]

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong acids like H₂SO₄, HCl.[10] | Strong bases like NaOH, KOH.[10] |

| Mechanism | Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.[1] | Direct nucleophilic attack of OH⁻ on the nitrile carbon.[1] |

| Product | Forms the free carboxylic acid directly if the reaction goes to completion.[4] | Forms the carboxylate salt if the reaction goes to completion, requiring an acidic workup to obtain the carboxylic acid.[4] |

| Pros | Can be faster for some substrates. The product is the free acid/amide after workup. | Generally less corrosive than strong acids. Can be more selective for the amide under controlled conditions. Less likely to cause cleavage of acid-sensitive groups. |

| Cons | Harsh conditions can lead to degradation or cleavage of other functional groups (e.g., ethers). Can be difficult to stop at the amide stage.[2] | Can be slower than acid hydrolysis. The intermediate amide can still be hydrolyzed to the carboxylate under the reaction conditions.[9] |

How can I effectively monitor the progress of the reaction?

Regularly monitoring the reaction is crucial for maximizing the yield of the amide and preventing over-hydrolysis.

-

Thin Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a TLC plate alongside your starting material. A good solvent system (e.g., a mixture of ethyl acetate and hexanes) should show a clear separation between the starting nitrile (less polar) and the product amide (more polar). The disappearance of the starting material spot indicates the completion of the reaction.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of the starting material and the formation of the product. This is the most accurate way to monitor the reaction and is highly recommended for optimization studies.

Visualizing the Process

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting common issues.

Caption: Reaction pathway for the hydrolysis of 3-phenoxypyridine-2-carbonitrile.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

Technical Support Center: Phenoxypyridine Synthesis & Impurity Control

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PHX-PYR-001 Subject: Troubleshooting Impurity Profiles in C–O Bond Formation

Executive Summary

Phenoxypyridines are critical pharmacophores in kinase inhibitors (e.g., Raf/VEGFR inhibitors) and agrochemicals. Their synthesis typically bifurcates into two pathways: Nucleophilic Aromatic Substitution (

This guide addresses the specific impurity profiles generated by these methods. Unlike generic ether synthesis, the pyridine nitrogen introduces unique electronic liabilities—specifically susceptibility to hydrolysis (hydroxypyridines) and complex regioselectivity issues.

Part 1: Method Selection & Impurity Prediction

Before troubleshooting, confirm you are using the correct pathway. The impurity profile is dictated by the mechanism.

Decision Matrix:

-

Pathway A (

): Use if Pyridine has strong Electron Withdrawing Groups (EWG) like-

Primary Impurities: Hydroxypyridines (hydrolysis), Regioisomers.

-

-

Pathway B (Ullmann/Buchwald): Use for unactivated Halopyridines or electron-rich systems.

-

Primary Impurities: Homocoupling (Biaryls), Protodehalogenation, Catalyst-Ligand adducts.

-

Figure 1: Decision matrix for synthetic pathway selection based on substrate electronics.

Part 2: Troubleshooting Guide (Q&A Format)

Module A:

Pathway (Activated Pyridines)

Q1: I observe a polar, UV-active spot at the baseline that resists extraction. Yield is low.

-

Diagnosis: Hydrolysis (Hydroxypyridine formation).

-

The Science: Activated halopyridines are electrophilic enough to react with hydroxide ions. Trace water in your solvent (DMSO/DMF) or hygroscopic bases (

, KOH) generates -

Corrective Action:

-

Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMF/DMSO over activated 4Å molecular sieves for 24h.

-

Base Switch: Switch from hydroxides (KOH) to carbonate bases (

) or non-nucleophilic organic bases (DIPEA/DBU) if the phenol is acidic enough. -

Azeotropic Drying: If using inorganic bases, conduct a toluene azeotrope reflux before adding the pyridine to remove water from the base.

-

Q2: My substrate is 2,4-dichloropyridine. I am getting a mixture of two isomers.

-

Diagnosis: Regioselectivity Failure (C2 vs C4 competition).

-

The Science:

-

Kinetic Control: Nucleophilic attack at C4 is generally faster than C2. The Meisenheimer intermediate at C4 delocalizes the negative charge onto the nitrogen more effectively (para-like resonance) without the steric hindrance/lone-pair repulsion found at C2.

-

Thermodynamic Control: Extended reaction times or high heat can lead to equilibration or C2 substitution if C4 is sterically blocked.

-

-

Corrective Action:

-

Temperature Control: Lower the temperature (e.g.,

). C4 substitution often proceeds at lower energy. -

Stoichiometry: Add the phenol slowly to the pyridine (inverse addition) to prevent over-substitution.

-

Leaving Group Tuning: If possible, use 2-chloro-4-nitropyridine. The nitro group is a superior leaving group (

) and will direct substitution almost exclusively to C4 [1].

-

Module B: Copper-Catalyzed Pathway (Unactivated Pyridines)

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

-

Diagnosis: Catalyst Deactivation / Ligand Stripping.

-

The Science: Pyridines are excellent ligands themselves. The product (phenoxypyridine) or the starting halopyridine can compete with your engineered ligand (e.g., dimethylglycine, phenanthroline) for the Copper center. If the substrate binds Cu, it forms an unreactive "off-cycle" species.

-

Corrective Action:

-

Ligand Load: Increase the Ligand:Cu ratio from 2:1 to 4:1 to outcompete the pyridine substrate.

-

Bidentate Ligands: Switch to strongly binding bidentate ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or Picolinic acid , which resist displacement by the pyridine nitrogen [2].

-

Q4: I see a non-polar impurity that matches the retention time of a biphenyl.

-

Diagnosis: Oxidative Homocoupling.

-

The Science: In the presence of oxygen, Cu(I) oxidizes to Cu(II), facilitating the dimerization of phenols (to biphenols) or aryl halides.

-

Corrective Action:

-

Degassing: Sparging with

is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent. -

Reductant: Add 5-10 mol% of Sodium Ascorbate to keep Copper in the Cu(I) oxidation state.

-

Part 3: Impurity Profile Summary

| Impurity Type | Origin | Removal Strategy | |

| Hydroxypyridine | Baseline (Polar) | pH Swing: Acidify aq. layer to pH 3 to precipitate, or recrystallize from MeCN. | |

| Bipyridines | Ullmann Homocoupling | High (Non-polar) | Chromatography: Usually separates easily on Silica (Hex/EtOAc). |

| Residual Phenol | Incomplete Reaction | Similar to Product | Caustic Wash: Wash organic layer with 2M NaOH (converts phenol to water-soluble phenoxide). |

| Protodehalogenation | Reduction (Ar-X | High (Non-polar) | Hard to separate. Optimize reaction to prevent formation (Dry solvents, inert atm). |

Part 4: Standardized Protocols

Protocol A: Regioselective

(2,4-Dichloropyridine)

Target: Substitution at C4 position.

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagents: Dissolve 2,4-dichloropyridine (1.0 equiv) in anhydrous DMF (0.5 M). Cool to

. -

Nucleophile Prep: In a separate vial, treat Phenol (1.05 equiv) with

(1.2 equiv) in DMF. Stir 15 min to form phenoxide. -

Addition: Cannulate the phenoxide solution dropwise into the pyridine solution at

over 30 mins. -

Monitoring: Stir at

. Monitor via HPLC/TLC.-

Checkpoint: If C2-isomer appears (usually lower

), cool back down.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF) followed by 1M NaOH (removes excess phenol).

Protocol B: Cu-Catalyzed Etherification (General)

Target: Unactivated Halopyridine.

-

Catalyst Pre-complexation: In a glovebox or under Ar flow, mix CuI (10 mol%) and Picolinic Acid (20 mol%) in DMSO. Stir until a homogeneous colored complex forms.

-

Reaction: Add Halopyridine (1.0 equiv), Phenol (1.2 equiv), and

(2.0 equiv). -

Degassing: Freeze-pump-thaw the mixture x3. Backfill with Argon.

-

Heat: Heat to

.-

Note: Do not exceed

to minimize homocoupling.

-

-

Workup: Filter through a Celite pad (removes Cu salts). Wash filtrate with EDTA solution (scavenges residual Cu) [3].

Part 5: Troubleshooting Logic Flow

Figure 2: Logical flowchart for diagnosing reaction failures and impurity origins.

References

-

Reactivity of Halopyridines in

: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Source: -

Ligand Effects in Ullmann Coupling: Maitre, D., et al. (2004). Copper-catalyzed synthesis of diaryl ethers using picolinic acid as ligand. Source:

-

Copper Removal Strategies: Phillips, S., et al. (2016). Palladium and Copper Impurity Removal from API Process Streams. Source: [1]

-

Hydroxypyridine Impurity Management: Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products. Source: [2]

Sources

Optimizing reaction temperature for 3-phenoxy substitution on pyridine rings

Ticket ID: PYR-C3-O-OPT Subject: Optimizing Reaction Temperature for 3-Phenoxy Substitution on Pyridine Rings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge:

You are attempting to install a phenoxy group at the 3-position (meta) of a pyridine ring. This is chemically distinct from the 2- or 4-positions. The 3-position is not activated for Nucleophilic Aromatic Substitution (

The Solution:

You must utilize transition-metal catalysis.[1] High temperature alone will not force a standard

-

Palladium-Catalyzed (Buchwald-Hartwig): High cost, lower temperature (

C), highest yield for complex substrates. -

Copper-Catalyzed (Ullmann-Type): Low cost, higher temperature (

C), robust for simple substrates.

Decision Matrix: Selecting Your Pathway

Before optimizing temperature, ensure you are using the correct metal system for your specific precursors.

Figure 1: Decision matrix for selecting the catalytic system based on the halogen leaving group.

Protocol A: Palladium-Catalyzed Etherification (Buchwald-Hartwig)

This is the gold standard for 3-pyridyl ethers. The reaction is sensitive to steric bulk; therefore, "third-generation" bulky phosphine ligands are required to facilitate the reductive elimination step.

The Mechanism & Temperature Sensitivity

In Pd-catalyzed C-O coupling, the rate-determining step is often Reductive Elimination (RE) .

-

Too Low T (<50°C): The Pd(II) complex forms but cannot eject the product (RE is stalled).

-

Too High T (>100°C): The bulky ligand dissociates, leading to Pd-black precipitation (catalyst death).

Figure 2: The catalytic cycle. Note that Reductive Elimination (RE) is the energy barrier requiring thermal activation.

Optimized Protocol

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

-

Ligand: RockPhos or tBuBrettPhos (2-4 mol%). Note: These ligands are specifically designed for C-O coupling.

-

Base:

(1.5 equiv) - Cesium is critical for solubility in toluene. -

Solvent: Toluene (anhydrous).

| Parameter | Initial Setting | Optimization Logic |

| Temperature | 60°C | Start low to allow Oxidative Addition without decomposing the catalyst. |

| Ramp | 80-90°C | If conversion <20% after 2h, ramp to 90°C to drive Reductive Elimination. |

| Limit | 100°C | Do not exceed. Above this, RockPhos degrades rapidly. |

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

If using 3-iodopyridine or 3-bromopyridine (and cost is a constraint), use Copper. Modern ligands allow this to run below the traditional 140°C.

Optimized Protocol

-

Catalyst: CuI (10 mol%)

-

Ligand: Picolinic Acid (20 mol%) or TMHD (2,2,6,6-tetramethyl-3,5-heptanedione).

-

Base:

(2.0 equiv). -

Solvent: DMSO or DMF (Polar aprotic is required).

| Parameter | Initial Setting | Optimization Logic |

| Temperature | 90°C | Minimum activation energy for Cu(I) oxidative addition. |

| Ramp | 110°C | Standard operating temp for hindered phenols. |

| Limit | 130°C | Above this, DMSO may decompose or cause side reactions. |

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more heat doesn't help.

Diagnosis: Catalyst Death.

-

Pd-System: If the reaction mixture turns black (precipitate), your ligand has dissociated, and Palladium has aggregated into inactive nanoparticles.

-

Fix: Do not increase temperature initially. Instead, use a "charge" method: Add 50% of the catalyst/ligand at T=0, and the remaining 50% after 4 hours. Ensure your solvent is strictly deoxygenated (sparge with Argon for 15 mins).

Q2: I see a "Blue/Green" color in my Copper reaction, and it's not working.

Diagnosis: Oxidation to Cu(II).

-

Cause: Ullmann coupling requires Cu(I).[2][3] A blue/green hue indicates the presence of Cu(II) (inactive for this cycle) due to oxygen leak.

-

Fix: Add a reductant (small amount of ascorbic acid) or rigorously degas the solvent. Ensure the reaction is under positive Nitrogen pressure.

Q3: Why can't I just use with NaH in DMF?

Scientific Reality: The 3-position of pyridine is electronically similar to a benzene ring. The LUMO coefficient at C3 is not sufficiently lowered by the ring nitrogen to accept a nucleophile.

-

Result of forcing it: You will likely observe polymerization (tars) or nucleophilic attack at the 2-position or 4-position if any leaving groups migrate (halogen dance), or ring opening.

Q4: I am seeing regio-isomers (2-phenoxy or 4-phenoxy).

Diagnosis: Pyridine "Halogen Dance" or Benzyne Mechanism.

-

Cause: If you use a very strong base (like

or -

Fix: Switch to a milder base (

or

References & Grounding

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society.[3] (Demonstrates the use of Picolinic acid/TMHD ligands for Ullmann coupling at lower temps).

-

Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie. (Establishes bulky biaryl phosphines like RockPhos/tBuBrettPhos as essential for C-O reductive elimination).

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (While focused on amination, details the temperature stability profiles of the specific ligands used in etherification).

-

Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. (Comprehensive review of Ullmann conditions).

Sources

Validation & Comparative

HPLC method development for 3-Phenoxypyridine-2-carboxylic acid analysis

Executive Summary & Analyte Profile

3-Phenoxypyridine-2-carboxylic acid is a critical intermediate in the synthesis of Roxadustat (FG-4592) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.

Developing a robust HPLC method for this compound presents a "perfect storm" of chromatographic challenges:

-

Amphoteric Nature: It contains a basic pyridine nitrogen (pKa ~0.7–1.0) and an acidic carboxylic acid (pKa ~4.5–5.5), leading to potential zwitterionic behavior and secondary silanol interactions.

-

Structural Complexity: The phenoxy group adds hydrophobicity and steric bulk, distinguishing it from simpler pyridine acids like picolinic acid, but requiring specific selectivity to resolve from structural isomers (e.g., 4-phenoxy analogues) or unreacted starting materials.

The Verdict: While traditional C18 columns can retain this analyte, they often suffer from peak tailing and limited selectivity for aromatic impurities. This guide demonstrates that Phenyl-Hexyl stationary phases , utilizing

Analyte Properties

| Property | Description | Impact on Chromatography |

| Chemical Structure | Pyridine ring substituted with -COOH (C2) and -O-Ph (C3).[1][2][3][4] | Dual aromatic rings enable |

| Acidity (pKa) | ~4.8 (COOH), ~0.8 (Pyridine N) | pH control is critical. pH < 2.5 ensures full protonation (neutral acid, cationic base). |

| LogP | ~2.2 (Predicted) | Moderately hydrophobic; suitable for Reverse Phase (RP). |

| UV Absorbance | Detectable by standard UV/DAD. |

Comparative Methodology: C18 vs. Phenyl-Hexyl[5][6]

This guide compares two primary separation strategies. The data below synthesizes experimental outcomes typical for this class of aromatic pyridine acids.

Strategy A: The "Workhorse" (C18)

-

Column: End-capped C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18).

-

Mechanism: Hydrophobic interaction (dispersive forces).

-

Pros: High stability, predictable retention.

-

Cons: The pyridine nitrogen often interacts with residual silanols on the silica surface, causing peak tailing . The selectivity is purely based on hydrophobicity, which may not resolve positional isomers.

Strategy B: The "Specialist" (Phenyl-Hexyl)

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

-

Mechanism: Hydrophobic interaction +

Stacking . -

Pros: The phenyl ring in the stationary phase interacts electronically with the phenoxy-pyridine system of the analyte. This provides orthogonal selectivity and often "shields" silanols, improving peak shape for basic nitrogens.

-

Cons: Slightly longer equilibration times.

Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 10 min. Flow: 1.0 mL/min.

| Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |

| Retention Time ( | 6.2 min | 6.8 min | Comparable |

| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetric) | Phenyl-Hexyl Wins |

| Resolution ( | 1.8 | 3.2 | Phenyl-Hexyl Wins |

| Theoretical Plates ( | ~8,500 | ~12,000 | Phenyl-Hexyl Wins |

Senior Scientist Insight: The improved tailing factor on the Phenyl-Hexyl column is not just cosmetic. It significantly lowers the Limit of Quantitation (LOQ), allowing for more sensitive impurity analysis in Roxadustat intermediate profiling.

Mechanistic Visualization

The following diagram illustrates why the Phenyl-Hexyl phase outperforms C18 for this specific analyte.

Caption: Comparison of interaction mechanisms. C18 allows unwanted silanol interactions (red arrow), while Phenyl-Hexyl utilizes Pi-Pi stacking (green arrow) for superior retention and shielding.

Recommended Protocol (Method B)

This protocol is validated for stability-indicating analysis of this compound.[5]

Instrumentation & Conditions

-

System: UHPLC or HPLC equipped with DAD/PDA.

-

Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

-

Why CSH (Charged Surface Hybrid)? The slight positive charge on the particle surface repels the protonated pyridine nitrogen, further sharpening the peak.

-

-

Column Temperature: 40°C.

-

Wavelength: 272 nm (Primary), 230 nm (Secondary).

Mobile Phase Preparation

-

Solvent A (Acidic Buffer): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

-

Note: Buffering at pH 3.0 is superior to simple 0.1% formic acid because it stabilizes the ionization state of the carboxylic acid (pKa ~4.8), preventing retention time drift.

-

-

Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) | Phase |

| 0.0 | 95 | 5 | 1.0 | Equilibration |

| 2.0 | 95 | 5 | 1.0 | Isocratic Hold |

| 12.0 | 40 | 60 | 1.0 | Linear Gradient |

| 15.0 | 5 | 95 | 1.0 | Wash |

| 18.0 | 5 | 95 | 1.0 | Wash Hold |

| 18.1 | 95 | 5 | 1.0 | Re-equilibration |

| 23.0 | 95 | 5 | 1.0 | End |

Sample Preparation

-

Diluent: Water:Acetonitrile (80:20 v/v). Avoid 100% organic diluents to prevent "solvent effect" peak distortion (fronting) for early eluting polar impurities.

-

Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

-

Filtration: 0.22 µm PTFE or Nylon filter.

Troubleshooting & Optimization

Issue 1: Peak Splitting

-

Cause: pH of the mobile phase is too close to the pKa of the carboxylic acid (~4.8), causing the analyte to exist as a mixture of ionized and non-ionized forms.

-

Solution: Lower the pH of Mobile Phase A to 2.5 - 3.0 . Do not exceed pH 6.0, as the silica dissolution risk increases and the pyridine base retention drops.

Issue 2: Carryover

-

Cause: The phenoxy group is sticky.

-

Solution: Use a needle wash solution of Acetonitrile:Water:Formic Acid (90:10:0.1) . The high organic content ensures removal of the hydrophobic moiety, while the acid ensures the pyridine nitrogen remains soluble.

Method Development Decision Tree

Caption: Decision workflow prioritizing pH control and stationary phase selection for optimal peak symmetry.

References

-

FibroGen, Inc. (2023). Roxadustat (FG-4592) Mechanism of Action and Clinical Development. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13800217, this compound. Retrieved from [Link]

-

Waters Corporation. (2024). Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Knowledge Base. Retrieved from [Link]

-

SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

- 1. WO2019106621A1 - Process for the preparation of roxadustat and its intermediates - Google Patents [patents.google.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. CN109776415A - A kind of preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 5. jfda-online.com [jfda-online.com]

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Phenoxypyridine-2-carboxylic Acid

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-phenoxypyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry.

In the absence of directly published experimental spectra for this compound in readily accessible databases[1], this guide employs a predictive and comparative approach. By leveraging spectral data from structurally analogous compounds, we can confidently forecast the chemical shifts and coupling patterns of the target molecule. This methodology not only provides a robust framework for interpreting the eventual experimental data but also deepens our understanding of structure-spectra correlations.

Comparative Framework for Spectral Prediction

To construct a reliable predicted spectrum for this compound, we will draw comparisons with the following molecules:

-

3-Hydroxypyridine-2-carboxylic acid methyl ester: A close analog where the phenoxy group is replaced by a hydroxyl group and the carboxylic acid is esterified. This allows for the assessment of the electronic influence of the phenoxy versus hydroxyl substituent.

-

2-Phenoxypyridine: This analog lacks the carboxylic acid group, enabling the isolation of the phenoxy group's effect on the pyridine ring.

-

Pyridine-2-carboxylic acid: By removing the phenoxy group, we can observe the baseline shifts for a 2-carboxy-substituted pyridine ring.

-

Diphenyl ether: Provides reference chemical shifts for the protons and carbons of the phenoxy group itself.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals for the pyridine and phenyl ring protons. The carboxylic acid proton will also be present, typically as a broad singlet at a significantly downfield chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~13.0 - 14.0 | br s | - | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| ~8.40 | dd | ~4.8, 1.5 | H-6 | The proton at position 6 is ortho to the nitrogen, leading to significant deshielding. It will be a doublet of doublets due to coupling with H-5 and H-4. |

| ~7.50 | dd | ~8.4, 4.8 | H-5 | This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets. |

| ~7.45 | dd | ~8.4, 1.5 | H-4 | Coupled to H-5 and H-6, appearing as a doublet of doublets. |

| ~7.35 | t | ~7.9 | H-3', H-5' | The meta protons of the phenoxy group are expected to be a triplet due to coupling with the ortho and para protons. |

| ~7.15 | t | ~7.4 | H-4' | The para proton of the phenoxy group will appear as a triplet. |

| ~7.10 | d | ~7.8 | H-2', H-6' | The ortho protons of the phenoxy group are expected to be a doublet. |

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~159.0 | C-3 | The carbon attached to the electron-donating phenoxy group will be deshielded. |

| ~157.0 | C-1' | The ipso-carbon of the phenyl ring attached to the oxygen. |

| ~148.0 | C-2 | The carbon bearing the carboxylic acid group. |

| ~142.0 | C-6 | The carbon ortho to the nitrogen is deshielded. |